molecular formula C14H20N2O B5721092 1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE

Cat. No.: B5721092
M. Wt: 232.32 g/mol
InChI Key: DQXQUKDSAZJXCW-UHFFFAOYSA-N
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Description

1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE typically involves the reaction of 4-phenethylpiperazine with ethanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups, depending on the reagents used.

Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted piperazine derivatives with different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE involves its interaction with various molecular targets in the body. It is known to bind to receptors in the central nervous system, including serotonin and dopamine receptors, which play a role in mood regulation and cognitive functions. The compound’s effects are mediated through the modulation of neurotransmitter release and receptor activity, leading to its potential therapeutic effects .

Comparison with Similar Compounds

1-(4-PHENETHYLPIPERAZINO)-1-ETHANONE can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific binding affinity and pharmacological profile, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(2-phenylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQUKDSAZJXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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